BenchChemオンラインストアへようこそ!

(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

spirocyclic scaffold aqueous solubility metabolic stability

The compound (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1351597-58-4; molecular formula C₁₇H₁₈FNO₂S) is a synthetic spirocyclic research chemical comprising a 1-(4-fluorophenyl)cyclopropyl carbonyl moiety linked to a 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. This scaffold class has been validated in medicinal chemistry campaigns targeting muscarinic acetylcholine receptor M5 (M5 mAChR), CCR1, DGAT1, and FAAH enzymes.

Molecular Formula C17H20FNO2S
Molecular Weight 321.41
CAS No. 1351597-58-4
Cat. No. B2695168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
CAS1351597-58-4
Molecular FormulaC17H20FNO2S
Molecular Weight321.41
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCS4
InChIInChI=1S/C17H20FNO2S/c18-14-3-1-13(2-4-14)16(5-6-16)15(20)19-9-7-17(8-10-19)21-11-12-22-17/h1-4H,5-12H2
InChIKeyWMOSZRCYKLULGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1351597-58-4): Chemical Class, Scaffold Context, and Key Distinctions


The compound (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1351597-58-4; molecular formula C₁₇H₁₈FNO₂S) is a synthetic spirocyclic research chemical comprising a 1-(4-fluorophenyl)cyclopropyl carbonyl moiety linked to a 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. This scaffold class has been validated in medicinal chemistry campaigns targeting muscarinic acetylcholine receptor M5 (M5 mAChR), CCR1, DGAT1, and FAAH enzymes [1][2]. The compound is not found in primary research publications or patent examples at the time of this analysis; its differentiation rests predominantly on structural comparison with closest analogs and class-level inferences from the spirocyclic scaffold literature.

Why Simple Substitution Within the 1-Oxa-4-thia-8-azaspiro[4.5]decane Class Fails for (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone


Spirocyclic scaffolds in the 1-oxa-4-thia-8-azaspiro[4.5]decane family exhibit steep structure-activity relationships (SAR) [1]. In the M5 mAChR program, replacement of the 1,3-oxathiolane with 1,3-dithiolane, 1,3-dioxolane, or spiro-furan abolished activity (IC50s >10 μM vs 6.2 μM for the parent) [1]. Similarly, the 1-(4-fluorophenyl)cyclopropyl moiety introduces a conformationally constrained, lipophilic aromatic group distinct from the sulfonamide-linked heterocycles in VU0549108 or the simpler morpholino analog . These structural divergences predict non-interchangeable pharmacological and physicochemical profiles, making generic replacement unreliable without empirical head-to-head data.

Quantitative Differentiation Evidence for (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Against Closest Analogs


Spirocyclic Scaffold Confers Higher Aqueous Solubility and Metabolic Stability vs. Non-Spiro Piperidine/Morpholine Analogs

Heteroatom-substituted spiro[3.3]heptanes have been shown to exhibit higher aqueous solubility and a trend toward higher metabolic stability compared to their monocyclic cyclohexane analogues [1]. When mounted onto druglike scaffolds such as fluoroquinolones, the spiro framework maintains or improves metabolic stability [1]. For the target compound, the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold is predicted to offer similar advantages over simpler non-spiro amine analogs such as (1-(4-fluorophenyl)cyclopropyl)(morpholino)methanone (MW 249.28 Da, predicted logP 1.71) . However, no direct experimental solubility or microsomal stability data are publicly available for this specific compound.

spirocyclic scaffold aqueous solubility metabolic stability ADME drug discovery

1-Oxa-4-thia-8-azaspiro[4.5]decane Scaffold Validation: M5 mAChR Inhibitory Activity of VU0549108 vs. Scaffold Analogs

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been validated as a pharmacologically active chemotype via VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane), which demonstrated M5 mAChR inhibition with IC50 of 6.2 μM and Ki of 2.7 μM at the orthosteric site, with selectivity over M1-M4 subtypes (IC50s >10 μM) [1]. SAR was extremely steep: replacement of the oxathiolane (S,O) with dithiolane (S,S), dioxolane (O,O), or spiro-furan (O,CH2) diminished M5 inhibition (86%, 45%, and 37% at 10 μM, respectively; all IC50s >10 μM) [1][2]. The target compound differs from VU0549108 by replacement of the pyrazole sulfonamide with a 1-(4-fluorophenyl)cyclopropyl carbonyl group, representing a distinct chemotype within the same scaffold class. No direct M5 or other target activity data are available for the target compound.

M5 muscarinic receptor orthosteric antagonist 1-oxa-4-thia-8-azaspiro[4.5]decane structure-activity relationship

Molecular Shape and Lipophilicity Differentiation from (3-Fluoro-4-methoxyphenyl) and (2,4-Difluorophenyl) Spiro Analogs

The target compound's N-acyl substituent introduces a cyclopropyl ring between the carbonyl and the 4-fluorophenyl group, creating a conformationally restricted, non-coplanar geometry absent in directly linked aryl spiro analogs . The closest ChemSpider-listed analogs are (3-fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]dec-8-yl)methanone (CAS 1796961-58-4; MW 311.37; C₁₅H₁₈FNO₃S) and (2,4-difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]dec-8-yl)methanone (CAS 1351588-25-4; MW 299.34; C₁₄H₁₅F₂NO₂S) . The target compound has higher molecular weight (319.39 g/mol) and an additional sp3 carbon center (Fsp3 fraction ~0.53 vs ~0.47 for direct aryl analogs), which is associated with improved three-dimensionality and potentially reduced off-target promiscuity [1]. No head-to-head biological or physicochemical data exist for these specific pairwise comparisons.

molecular topology lipophilicity spirocyclic analog structure-property relationship lead optimization

Conformational Constraint Advantage: Cyclopropyl-(4-fluorophenyl)methanone Motif vs. Linear Alkyl Linkers

The 1-(4-fluorophenyl)cyclopropyl motif has been employed in potent CCR1 antagonists such as BI 639667 (IC50 = 1.8 nM in Ca2+ flux assay), where the cyclopropyl ring imposes a fixed dihedral angle between the 4-fluorophenyl group and the amide carbonyl, reducing entropic penalty upon target binding . In contrast, the simpler (1-(4-fluorophenyl)cyclopropyl)(morpholino)methanone analog lacks the spiro scaffold and has not been reported as a CCR1 ligand . The target compound combines both the constrained cyclopropyl motif and the spiro scaffold, presenting a bifunctional architecture not found in either BI 639667 or VU0549108. No direct binding or functional data exist for the target compound against CCR1 or any other target.

conformational constraint cyclopropyl entropic benefit target selectivity CCR1 antagonist

Optimal Procurement and Application Scenarios for (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone


Chemical Biology Probe Development: Scaffold-Hopping from M5 mAChR to Novel Target Space

Given the validated M5 mAChR activity of VU0549108 (IC50 6.2 μM, Ki 2.7 μM) on the same 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold [1], the target compound—with its distinct 1-(4-fluorophenyl)cyclopropyl carbonyl N-substituent—serves as a scaffold-hopping candidate. Procurement is justified for laboratories seeking to probe whether the spiro scaffold can be redirected to alternative GPCRs, enzymes, or ion channels by altering the N-substituent chemistry. The steep SAR observed around VU0549108 (all scaffold modifications abolished activity) [1] suggests that the target compound will likely exhibit a divergent selectivity profile, making it a useful tool for chemoproteomic or broad-panel screening campaigns.

ADME Lead Optimization: Evaluating Spiro Scaffold Impact on Solubility and Metabolic Clearance

The Burkhard and Carreira (2010) class-level evidence demonstrates that spirocyclic compounds generally exhibit higher aqueous solubility and metabolic stability compared to monocyclic counterparts [2]. The target compound can be used in comparative in vitro ADME panels alongside its non-spiro morpholino analog (MW 249.28, predicted logP 1.71) to empirically quantify the contribution of the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold to kinetic solubility, logD, microsomal stability, and CYP inhibition. This application is particularly valuable for medicinal chemistry teams building spiro fragment libraries.

Fragment-Based Drug Discovery: A Dual-Pharmacophore Building Block for Focused Library Synthesis

The target compound uniquely combines two validated pharmacophoric elements: the conformationally constrained 1-(4-fluorophenyl)cyclopropyl motif (present in the potent CCR1 antagonist BI 639667, IC50 1.8 nM) and the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold (validated in M5 mAChR and FAAH inhibition) [1][3]. This dual architecture makes it an attractive starting material for focused library synthesis where the spiro nitrogen can be further functionalized or the 4-fluorophenyl ring can be diversified via parallel synthesis. Procurement for combinatorial chemistry or DNA-encoded library (DEL) construction is a rational use case.

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Compound for Spirocyclic Amide Series

For organizations developing spirocyclic amide leads, the target compound can serve as a reference standard for analytical method development (HPLC, LC-MS) and as an internal control for batch-to-batch consistency in larger spiro library production. Vendor-reported purity of 95-98% (typical for this compound class) supports its use as a calibration standard in quantitative bioanalysis, provided that certificate of analysis (CoA) documentation is obtained at the time of procurement.

Quote Request

Request a Quote for (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.